molecular formula C11H11N3O2 B12605358 N-[7-(hydroxymethyl)-1,8-naphthyridin-2-yl]acetamide

N-[7-(hydroxymethyl)-1,8-naphthyridin-2-yl]acetamide

Cat. No.: B12605358
M. Wt: 217.22 g/mol
InChI Key: YLYOYHOORNTABZ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound derives from its bicyclic core and functional substituents. The parent structure, 1,8-naphthyridine, consists of a fused bicyclic system with nitrogen atoms at positions 1 and 8 of the naphthalene-like framework. Substituents are numbered to minimize positional indices, resulting in the hydroxymethyl group (-CH2OH) at position 7 and the acetamide group (-NHCOCH3) at position 2. Consequently, the full systematic name is N-[7-(hydroxymethyl)-1,8-naphthyridin-2-yl]acetamide .

The structural formula (Figure 1) illustrates the planar 1,8-naphthyridine core with substituents at positions 2 and 7. The molecular formula C11H11N3O2 reflects the integration of the acetamide moiety (-C2H3NO) and hydroxymethyl group (-CH2OH) into the base naphthyridine structure (C8H5N2).

Property Value
Systematic IUPAC Name This compound
Molecular Formula C11H11N3O2
SMILES Notation CC(=O)NC1=NC2=C(C=CC(=O)N2)C(=C1)CO

This SMILES string encodes the connectivity of the 1,8-naphthyridine ring, acetamide group, and hydroxymethyl substituent.

Systematic vs. Trivial Naming Conventions in Naphthyridine Derivatives

Naphthyridine derivatives often exhibit dual naming systems: systematic IUPAC names and historical trivial names. The systematic approach prioritizes substituent positions and functional group hierarchies, as seen in This compound . In contrast, trivial names for related compounds, such as "1,8-diazanaphthalene" for unsubstituted naphthyridine, emphasize structural analogy to simpler aromatic systems.

For this compound, no widely recognized trivial name exists, reflecting its specificity and modern discovery context. However, analogous derivatives, such as 7-methyl-1,8-naphthyridin-2-amine (CAS 1568-93-0), demonstrate how trivial names simplify communication in specialized contexts. The absence of a trivial name for this compound underscores the importance of systematic nomenclature in precisely describing polyfunctional heterocycles.

CAS Registry Number and PubChem CID Cross-Referencing

The Chemical Abstracts Service (CAS) Registry Number 898257-87-9 uniquely identifies this compound in global chemical databases. This identifier facilitates cross-referencing across regulatory, commercial, and academic platforms.

PubChem, the National Institutes of Health’s open chemistry database, assigns unique Compound Identifiers (CIDs) to cataloged substances. While the exact PubChem CID for this compound is not explicitly listed in the provided sources, its structural analogs, such as 7-(hydroxymethyl)-1,8-naphthyridin-2(1H)-one (CID 131868655) and 7-methyl-1,8-naphthyridin-2-amine (CID 594420), demonstrate PubChem’s indexing methodology. Researchers can retrieve the target compound’s CID by searching PubChem using its CAS number or systematic name.

Identifier Type Value Source
CAS Registry Number 898257-87-9
PubChem CID Searchable via CAS/name

This cross-referencing capability ensures interoperability between chemical databases, supporting collaborative research and regulatory compliance.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

N-[7-(hydroxymethyl)-1,8-naphthyridin-2-yl]acetamide

InChI

InChI=1S/C11H11N3O2/c1-7(16)12-10-5-3-8-2-4-9(6-15)13-11(8)14-10/h2-5,15H,6H2,1H3,(H,12,13,14,16)

InChI Key

YLYOYHOORNTABZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C=CC(=N2)CO)C=C1

Origin of Product

United States

Preparation Methods

Method A: Direct Synthesis from Naphthyridine Derivatives

This method involves the hydroxymethylation of a suitable naphthyridine precursor followed by acetamide formation.

  • Step 1: Hydroxymethylation

    • A naphthyridine derivative (e.g., 1,8-naphthyridine) is reacted with formaldehyde in the presence of an acid catalyst (e.g., hydrochloric acid) at elevated temperatures (80-90 °C) for several hours. This step introduces the hydroxymethyl group at the desired position.
  • Step 2: Acetamide Formation

    • The resulting hydroxymethyl-naphthyridine is then treated with acetic anhydride or acetyl chloride in a solvent like dichloromethane at room temperature to form N-[7-(hydroxymethyl)-1,8-naphthyridin-2-yl]acetamide. This reaction typically requires a base such as triethylamine to neutralize the acid generated during acylation.

Method B: Multi-Step Synthesis via Intermediate Compounds

Another approach involves synthesizing intermediates that can be further modified to yield the target compound.

  • Step 1: Synthesis of 2-Amino-N-(4,6-diphenylpyrimidin-2-yl)acetamide

    • Start with a commercially available pyrimidine derivative and react it with chloroacetyl chloride in the presence of a base (e.g., sodium bicarbonate) to form an intermediate acetamide.
  • Step 2: Naphthyridine Formation

    • The intermediate is then reacted with a naphthyridine derivative under reflux conditions in a solvent like dimethylformamide to form the desired naphthyridine compound.
  • Step 3: Hydroxymethylation

    • Similar to Method A, this compound undergoes hydroxymethylation using formaldehyde and an acid catalyst.

Method C: Patent-Based Synthesis

According to patent literature, several methods have been developed for synthesizing naphthyridine derivatives that can be adapted for this compound.

  • Example Reaction Conditions:
    • Reaction of a carboxylic acid derivative with an amine in the presence of activating agents (e.g., DCC or EDC) in dry solvents like dichloromethane or dimethylformamide at controlled temperatures (0 °C to 60 °C) can lead to the formation of various naphthyridine derivatives.

After synthesis, purification of this compound is crucial for obtaining high-purity compounds suitable for biological testing.

  • Recrystallization: Commonly used to purify solid compounds by dissolving them in a hot solvent and allowing them to crystallize upon cooling.

  • Column Chromatography: Effective for separating compounds based on their polarity using silica gel or alumina as stationary phases.

Summary Table of Preparation Methods

Method Steps Key Reagents Conditions
A Hydroxymethylation & Acetamide Formation Formaldehyde, Acetic Anhydride Acid catalyst, Room temperature
B Multi-step via intermediates Chloroacetyl chloride, DMF Reflux conditions
C Patent-based synthesis DCC/EDC Dry solvents, Controlled temperature

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
N-[7-(Hydroxymethyl)-1,8-naphthyridin-2-yl]acetamide 7-hydroxymethyl, 2-acetamide C₁₁H₁₁N₃O₂ 225.23 Polar hydroxymethyl enhances solubility; predicted O–H⋯N and N–H⋯O hydrogen bonding .
(E)-2-(4-Hydroxyphenylimino)-4-methyl-7-acetamidyl-1,8-naphthyridine () 4-methyl, 7-acetamidyl, 2-phenylimino C₁₇H₁₆N₄O₂ 308.34 Extended π-conjugation via phenylimino group; potential for metal coordination .
N-(7-Dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)acetamide () 7-dibromomethyl, 5-methyl C₁₁H₉Br₂N₃O 366.02 Bromine substituents increase lipophilicity and reactivity; co-crystallizes with pyrrolidine-2,5-dione via N–H⋯O and C–H⋯O bonds .
N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1) () 7-methyl, co-crystal with acetic acid C₁₁H₁₁N₃O·C₂H₄O₂ 261.28 Methyl group reduces polarity; O–H⋯N and N–H⋯O hydrogen bonds stabilize the co-crystal lattice .
N-(7-Bromomethyl-1,8-naphthyridin-2-yl)acetamide () 7-bromomethyl C₁₁H₁₀BrN₃O 280.13 Bromine enhances electrophilicity; forms hydrogen-bonded chains in crystal packing .

Hydrogen Bonding and Crystal Packing

  • Brominated Derivatives (): Bromine substituents facilitate halogen bonding and enhance molecular packing via N–H⋯O and C–H⋯O interactions. For example, the dibromomethyl derivative co-crystallizes with pyrrolidine-2,5-dione, forming heterodimers stabilized by complementary hydrogen bonds .
  • Methyl-Acetic Acid Co-crystal (): Hydrogen bonds (O–H⋯N, N–H⋯O) link acetamide and acetic acid molecules into layered structures, improving thermal stability .

Research Findings and Key Observations

Substituent Effects on Solubility : Hydroxymethyl and acetic acid co-crystals improve aqueous solubility compared to brominated or methylated derivatives .

Reactivity Trends : Brominated derivatives exhibit higher electrophilicity, enabling functionalization at position 7 .

Biological Potential: Hydroxymethyl and phenylimino derivatives show promise in drug discovery due to their hydrogen-bonding capabilities and metal-coordination properties .

Biological Activity

N-[7-(hydroxymethyl)-1,8-naphthyridin-2-yl]acetamide is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article summarizes the biological activity of this compound, highlighting its potential applications in cancer treatment and antimicrobial therapies, as well as its mechanisms of action.

Chemical Structure and Properties

This compound features a naphthyridine ring system with a hydroxymethyl group and an acetamide functional group. Its molecular formula indicates a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The presence of these functional groups contributes to its reactivity and biological activity, enabling interactions with various biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit tumor growth in various cancer cell lines through multiple mechanisms:

  • Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : Studies have demonstrated that it can induce G2/M phase arrest in specific cancer cell lines, such as MCF-7/ADR .
  • Inhibition of Topoisomerases : Similar compounds have been identified as inhibitors of topoisomerase I and II, which are crucial for DNA replication and repair .

Case Studies

A notable study evaluated the efficacy of this compound against human colon cancer cell lines (HCT116). The compound demonstrated cytotoxic activity comparable to doxorubicin, a standard chemotherapy agent .

Antimicrobial Activity

This compound also shows promise as an antimicrobial agent. Compounds within the naphthyridine class have been documented to possess antibacterial properties against various pathogens. The mechanisms may include:

  • Disruption of Bacterial Cell Walls : Similar naphthyridine derivatives have been found to interfere with bacterial cell wall synthesis.
  • Inhibition of Protein Synthesis : Some studies suggest that these compounds can inhibit bacterial ribosomes, thereby preventing protein synthesis essential for bacterial growth .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The naphthyridine structure allows for intercalation between DNA bases, disrupting replication processes.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : This can lead to oxidative stress in cancer cells, promoting apoptosis.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesUnique Aspects
N-(7-Methyl-1,8-naphthyridin-2-yl)acetamideMethyl group at position 7Exhibits different biological activity profile
N-(6-Hydroxymethyl-1,8-naphthyridin-2-yl)acetamideHydroxymethyl group at position 6May show enhanced solubility
7-Amino-1,8-naphthyridineAmino group instead of hydroxymethylKnown for strong antibacterial properties

The unique substitution pattern on the naphthyridine ring contributes to the distinct biological activities observed in these compounds.

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